N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 4-fluorobenzoyl group at the 1-position and a 3,4-dimethoxyphenethylamine moiety at the 4-carboxamide nitrogen.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4/c1-29-20-8-3-16(15-21(20)30-2)9-12-25-22(27)17-10-13-26(14-11-17)23(28)18-4-6-19(24)7-5-18/h3-8,15,17H,9-14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLNKSWSNHODAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluorobenzoyl group and the dimethoxyphenyl group. Common reagents used in these reactions include piperidine, 4-fluorobenzoyl chloride, and 3,4-dimethoxyphenethylamine. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and minimizing the production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Shares the 3,4-dimethoxyphenethylamine moiety but replaces the piperidine-4-carboxamide core with a simple benzamide group.
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Key Data : Melting point = 90°C; NMR data consistent with planar benzamide conformation .
(R)-N-(4-Fluorobenzyl)-1-(1-(Naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : Features a 4-fluorobenzyl group and a naphthalene-substituted piperidine, differing in the aromatic substitution pattern.
- Activity : Reported as a SARS-CoV-2 inhibitor, suggesting piperidinecarboxamides with fluorinated aryl groups may exhibit antiviral properties .
- Comparison : The naphthalene group in this analog may enhance hydrophobic interactions with viral proteases, whereas the 3,4-dimethoxyphenethyl group in the target compound could favor CNS receptor binding .
Physicochemical Properties
However, crystallographic studies on structurally related compounds (e.g., [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride dihydrate) reveal monoclinic crystal systems (space group P21/c) with extensive hydrogen-bonding networks, suggesting that the 3,4-dimethoxyphenethyl group contributes to stable crystal packing . This property may influence the target compound’s solubility and formulation stability.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from piperidine derivatives. The general synthetic route can be outlined as follows:
- Formation of the Piperidine Core : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Benzoyl Group : A fluorinated benzoyl moiety is introduced via acylation reactions.
- Alkylation with Dimethoxyphenyl Ethyl Group : The final step involves the alkylation of the piperidine derivative with the 3,4-dimethoxyphenyl ethyl group.
This multi-step synthesis is crucial for obtaining the desired pharmacophore that exhibits specific biological activities.
The compound exhibits various biological activities primarily through its interaction with neurotransmitter receptors and ion channels. Notably, it has been evaluated for its inhibitory activity against T-type calcium channels, which play a critical role in cardiovascular function and neuronal excitability .
Pharmacological Effects
- Calcium Channel Inhibition : Studies have shown that the compound effectively inhibits T-type calcium channels, leading to a decrease in blood pressure without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .
- Neurotransmitter Modulation : The compound may interact with serotonin receptors, influencing mood and anxiety levels. Modifications to the benzoyl group have been reported to affect receptor affinities significantly .
Structure-Activity Relationship (SAR)
Research into SAR has revealed that specific substitutions on the piperidine ring and the aromatic groups significantly influence biological activity. For instance:
- Dimethoxy Substituents : The presence of methoxy groups at positions 3 and 4 on the phenyl ring enhances lipophilicity and receptor binding affinity.
- Fluorination : The introduction of fluorine in the benzoyl moiety has been shown to improve pharmacokinetic properties and receptor selectivity .
Case Study 1: Cardiovascular Effects
In a study involving spontaneously hypertensive rats, administration of this compound resulted in a significant reduction in blood pressure without inducing reflex tachycardia. This highlights its potential as a therapeutic agent for hypertension management .
Case Study 2: Neuropharmacological Evaluation
Another study explored the effects of this compound on anxiety-like behaviors in animal models. Results indicated that it modulated serotonergic pathways, suggesting potential applications in treating anxiety disorders .
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | C₁₈H₂₂FNO₃ |
| Melting Point | Not specified |
| Biological Targets | T-type calcium channels, serotonin receptors |
| Primary Pharmacological Effects | Antihypertensive, anxiolytic |
| SAR Insights | Dimethoxy substitutions enhance activity |
Q & A
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Hazard Mitigation: Adhere to OSHA HCS standards (29 CFR 1910) for acute toxicity, skin/eye irritation, and respiratory risks. Use PPE: nitrile gloves, lab coats, safety goggles, and N95 masks .
- Ventilation: Conduct experiments in fume hoods to avoid aerosol/dust formation. Implement local exhaust ventilation for large-scale synthesis .
- Spill Management: Use inert absorbents (e.g., vermiculite) for solid spills. Avoid water to prevent dispersion. Decontaminate with ethanol or isopropanol .
- Waste Disposal: Collect waste in sealed containers and liaise with certified disposal agencies to comply with EPA guidelines .
Basic: What synthetic routes and purification methods are reported for this compound?
Answer:
- Synthesis: A multi-step approach involves coupling 4-fluorobenzoyl chloride with a piperidine-4-carboxamide intermediate under anhydrous conditions. Use Schlenk techniques to exclude moisture .
- Purification: Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (DMSO-d₆ solvent) .
Advanced: How do structural modifications at the amide nitrogen impact σ receptor binding affinity?
Answer:
- SAR Studies: Substituents like alkyl chains or aryl groups on the amide nitrogen alter steric and electronic interactions with σ receptors. For example, bulkier groups (e.g., 2-phenylethyl) enhance T-type Ca²⁺ channel inhibition by 30% .
- Binding Assays: Radioligand competition assays (e.g., [³H]-DTG for σ2 receptors) quantify Ki values. Data show that electron-withdrawing groups (e.g., fluorine) improve affinity by 2-fold compared to hydrogen .
Advanced: What computational strategies predict this compound’s antiviral activity against SARS-CoV-2?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with viral proteases (e.g., 3CLpro). The 4-fluorobenzoyl group forms hydrogen bonds with His41 (binding energy: −8.2 kcal/mol) .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data?
Answer:
- Data Triangulation: Combine in vitro assays (e.g., Ca²⁺ flux measurements) with computational QSAR models to validate hypotheses. For example, discrepancies in IC50 values may arise from assay variability (e.g., cell line differences) .
- Crystallography: X-ray diffraction (resolution <1.8 Å) clarifies binding conformations. The piperidine ring’s chair conformation optimizes hydrophobic interactions in σ receptor pockets .
Basic: What analytical techniques confirm the compound’s structural integrity?
Answer:
- X-ray Crystallography: Resolve bond lengths (e.g., C-N: 1.34 Å) and dihedral angles to validate stereochemistry .
- Spectroscopy: ¹H NMR (400 MHz) identifies key signals: δ 7.45–7.52 (4-fluorobenzoyl aromatic protons), δ 3.75–3.82 (dimethoxyphenethyl OCH3) .
Advanced: What in vitro models assess the compound’s anti-inflammatory potential?
Answer:
- Cell-Based Assays: Measure TNF-α inhibition in LPS-stimulated RAW 264.7 macrophages (IC50: 12.5 μM). Compare to dexamethasone (IC50: 5.8 μM) .
- Enzyme Inhibition: Test COX-2 selectivity via fluorometric kits (e.g., Cayman Chemical). A 10-fold selectivity over COX-1 suggests reduced gastrointestinal toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
